

Demethyl Isradipine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Demethyl Isradipine*

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A Senior Application Scientist's In-depth Analysis of a Key Dihydropyridine Metabolite

Introduction

Isradipine, a potent dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Isradipine undergoes extensive first-pass metabolism, primarily in the liver, with virtually none of the parent drug being excreted unchanged.[3][4] This metabolic conversion leads to the formation of several metabolites, the majority of which are considered pharmacologically inactive.[4][5] Among these, **demethyl isradipine**, a carboxylic acid derivative, represents a key product of ester hydrolysis.

This technical guide provides a comprehensive overview of **demethyl isradipine**, designed for researchers, scientists, and drug development professionals. It delves into the metabolic pathways leading to its formation, its physicochemical properties, analytical methodologies for its quantification, and a critical evaluation of its pharmacological activity. This document is structured to provide not only a summary of the available data but also to offer expert insights into the experimental rationale and the implications for drug metabolism and safety studies.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a metabolite is fundamental to developing robust bioanalytical methods and for assessing its potential for biological activity

and clearance pathways.

Table 1: Physicochemical Properties of Isradipine and **Demethyl Isradipine**

Property	Isradipine	Demethyl Isradipine	Data Source/Method
IUPAC Name	3-Methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	4-(benzo[c][3][5][6]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid	[2][7]
CAS Number	75695-93-1	88977-30-4	[2]
Molecular Formula	C ₁₉ H ₂₁ N ₃ O ₅	C ₁₈ H ₁₉ N ₃ O ₅	[2][8]
Molecular Weight	371.39 g/mol	357.37 g/mol	[2][8]
LogP (Predicted)	~2.9 - 4.3	~2.4 (Predicted)	[9]
pKa (Predicted)	Not Ionizable	~4.5 (Carboxylic Acid)	Prediction based on chemical structure
Aqueous Solubility	Practically insoluble (<10 mg/L at 37°C)	Predicted to be low, but higher than isradipine at physiological pH	[3]

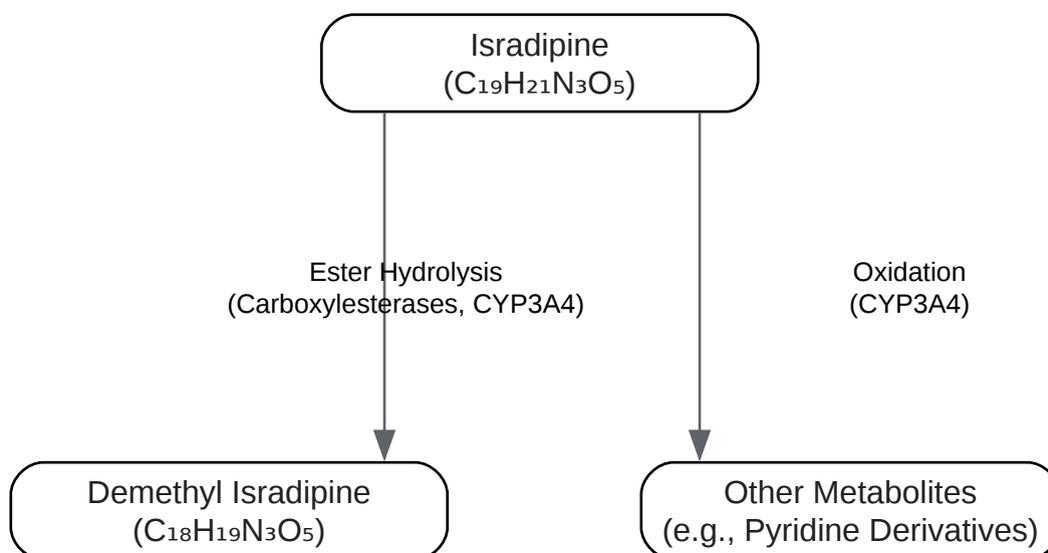
Note: Predicted values are based on computational models and should be confirmed experimentally.

The structural change from a methyl ester in isradipine to a carboxylic acid in **demethyl isradipine** significantly alters its physicochemical properties. The introduction of the ionizable carboxylic acid group is expected to increase its water solubility at physiological pH compared to the highly lipophilic parent drug. This has direct implications for its distribution and elimination from the body.

Metabolic Formation of Demethyl Isradipine

Isradipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[10] The metabolic pathways are complex, involving two major routes of biotransformation: oxidation of the dihydropyridine ring to its pyridine analogue and hydrolysis of the ester side chains.[3][11] **Demethyl isradipine** is a product of the latter pathway.

The formation of **demethyl isradipine** occurs through the hydrolysis of the methyl ester at the C3 position of the dihydropyridine ring. While CYP enzymes can mediate ester hydrolysis, this reaction is also commonly catalyzed by carboxylesterases, which are abundant in the liver. The exact contribution of each enzyme system to the formation of **demethyl isradipine** from isradipine has not been definitively elucidated in the public domain literature.



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Metabolic pathway of Isradipine to **Demethyl Isradipine**.

Pharmacological Activity Profile

A critical aspect of characterizing any drug metabolite is to determine its pharmacological activity relative to the parent compound. The prescribing information for isradipine states that its metabolites are inactive.[3] This assertion is crucial for understanding the drug's overall safety and efficacy profile, as active metabolites could contribute to the therapeutic effect or to off-target toxicities.

While direct experimental evidence from studies specifically designed to evaluate the pharmacological activity of isolated **demethyl isradipine** is not widely available in the peer-reviewed literature, the consensus from regulatory documents and clinical pharmacology summaries is that it is pharmacologically inactive.[4][5] The structural transformation from an ester to a carboxylic acid at a position critical for the interaction with the L-type calcium channel is likely to significantly reduce or abolish its binding affinity and, consequently, its channel-blocking activity.

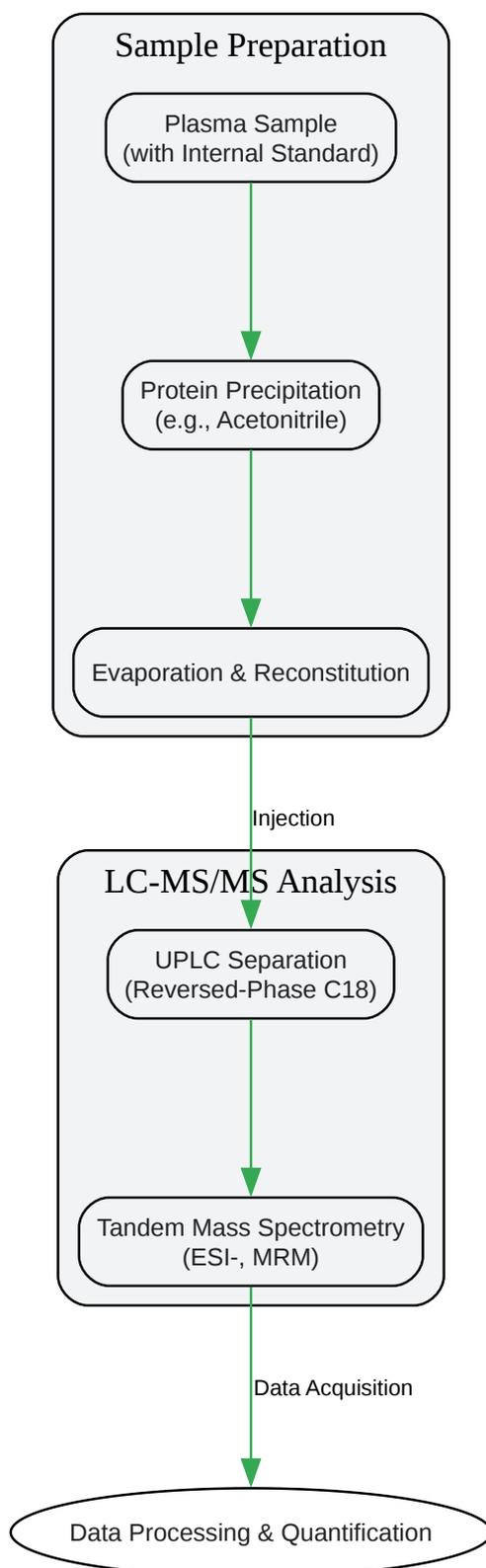
From a drug development perspective, the confirmation of a metabolite's inactivity is a key step in the safety assessment. It simplifies the interpretation of pharmacokinetic-pharmacodynamic (PK/PD) relationships, as the pharmacological effects can be primarily attributed to the parent drug.

Analytical Methodologies for Quantification

The accurate quantification of **demethyl isradipine** in biological matrices is essential for comprehensive pharmacokinetic studies of isradipine. Given its acidic nature, the analytical methodology for **demethyl isradipine** differs from that of the neutral parent drug, particularly in the sample preparation and chromatographic conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites.

A Proposed Bioanalytical Workflow

The following outlines a robust, self-validating workflow for the quantification of **demethyl isradipine** in human plasma, based on established principles of bioanalysis.



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Bioanalytical workflow for **demethyl isradipine** quantification.

Detailed Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Rationale: LLE is a robust method for extracting acidic metabolites from a complex biological matrix like plasma. Acidifying the sample ensures that **demethyl isradipine** is in its neutral, more organic-soluble form.
- Protocol:
 - To 100 μL of plasma, add 25 μL of an internal standard solution (e.g., a stable isotope-labeled **demethyl isradipine** or a structurally similar carboxylic acid).
 - Acidify the sample with 25 μL of 1 M formic acid.
 - Add 500 μL of an organic extraction solvent (e.g., methyl tert-butyl ether).
 - Vortex for 5 minutes.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the mobile phase.

2. UPLC-MS/MS Conditions

- Rationale: A reversed-phase C18 column provides good retention and separation of moderately polar compounds. The use of a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.
- UPLC Parameters:
 - Column: Acquity UPLC BEH C18, 1.7 μm , 2.1 x 50 mm
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: A linear gradient from 10% to 90% B over 3 minutes.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometry Parameters (Proposed):
 - Ionization Mode: Electrospray Ionization (ESI), Negative
 - MRM Transitions:
 - **Demethyl Isradipine**: m/z 356.1 \rightarrow [Fragment Ion 1], m/z 356.1 \rightarrow [Fragment Ion 2]
 - Internal Standard: To be determined based on the chosen standard.
 - Note: The specific fragment ions for **demethyl isradipine** would need to be determined through infusion and optimization on the mass spectrometer. A likely fragmentation would involve the loss of the isopropoxycarbonyl group. For isradipine, a known transition is m/z 372.1 \rightarrow m/z 312.2.[12]

Synthesis of Demethyl Isradipine Reference Standard

The availability of a well-characterized reference standard is a prerequisite for any quantitative bioanalytical method. **Demethyl isradipine** can be synthesized for use as such a standard. While detailed synthetic procedures are often proprietary, a plausible route involves the selective hydrolysis of the methyl ester of isradipine or a Hantzsch-type pyridine synthesis using an appropriate precursor with a free carboxylic acid group.

A published method for the radiosynthesis of [^{11}C]isradipine utilizes **demethyl isradipine** as the precursor, confirming its successful synthesis and isolation.[7] The synthesis generally involves the reaction of the carboxylic acid precursor with a methylating agent. For the preparation of the unlabeled standard, a similar approach starting with appropriate building blocks for the dihydropyridine ring would be employed.

Conclusion

Demethyl isradipine is a key metabolite of isradipine formed through ester hydrolysis. Based on available data and regulatory guidance, it is considered pharmacologically inactive, a critical factor in the safety profile of the parent drug. This technical guide has provided a comprehensive overview of its formation, properties, and a detailed, practical approach to its quantification in biological matrices. The provided methodologies and insights serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical development, enabling a more complete understanding of the disposition of isradipine. Further research to definitively characterize the enzymatic pathways of its formation and direct experimental confirmation of its pharmacological inactivity would further solidify our understanding of this dihydropyridine metabolite.

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